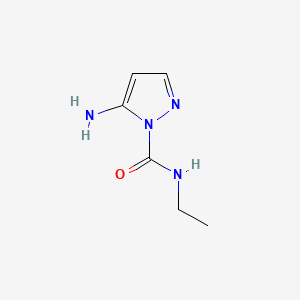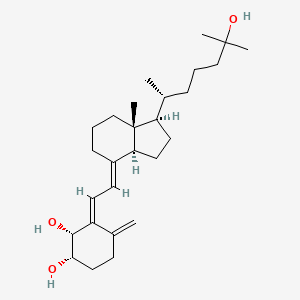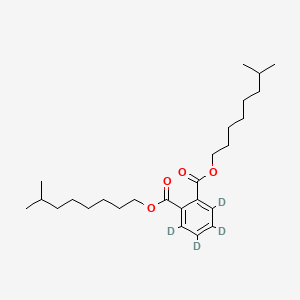
Tapentadol-d5 O-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tapentadol-d5 O-Sulfate is a deuterated sulfate conjugate of tapentadol, an opioid analgesic. This compound is primarily used in pharmacokinetic studies to understand the metabolism and excretion of tapentadol. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart in analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol-d5 O-Sulfate involves several steps:
Deuteration: The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents or solvents.
Sulfation: The final step involves the sulfation of the deuterated tapentadol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of deuterated tapentadol using industrial reactors.
Purification: Purification of the intermediate compounds using techniques such as crystallization or chromatography.
Sulfation: Large-scale sulfation using industrial sulfating agents and reactors.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur under the influence of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation Products: Oxidized derivatives of tapentadol-d5.
Reduction Products: Reduced forms of tapentadol-d5.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tapentadol-d5 O-Sulfate has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tapentadol in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to quantify tapentadol and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of tapentadol.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of tapentadol.
Wirkmechanismus
Tapentadol-d5 O-Sulfate exerts its effects through the following mechanisms:
Mu-Opioid Receptor Agonism: Tapentadol-d5 binds to mu-opioid receptors in the central nervous system, leading to analgesic effects.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by modulating pain pathways.
Sulfation Pathway: The sulfate conjugation facilitates the excretion of tapentadol-d5, aiding in its clearance from the body.
Vergleich Mit ähnlichen Verbindungen
Tapentadol: The non-deuterated form of tapentadol, used as an analgesic.
Tramadol: Another opioid analgesic with a similar mechanism of action but different pharmacokinetic properties.
Oxycodone: A potent opioid analgesic with a higher risk of addiction and side effects compared to tapentadol.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in Tapentadol-d5 O-Sulfate makes it unique for analytical studies, allowing for precise tracking and quantification in biological systems.
Sulfate Conjugation: The sulfate group enhances the solubility and excretion of the compound, making it suitable for pharmacokinetic studies.
This compound stands out due to its unique combination of deuterium labeling and sulfate conjugation, making it an invaluable tool in scientific research and drug development.
Eigenschaften
IUPAC Name |
[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1/i1D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFZESOUVTBSA-ODWVCUCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)[C@@H](C)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858424 |
Source


|
| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-84-2 |
Source


|
| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)
![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)









![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)

